TRIA-662 (1-Methylnicotinamide): An Endogenous Metabolite with Therapeutic Potential
TRIA-662 (1-Methylnicotinamide): An Endogenous Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Initially considered an inactive byproduct of NAD⁺ metabolism, recent scientific evidence has illuminated its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of TRIA-662, focusing on its biosynthesis, pharmacokinetics, and key signaling pathways through which it exerts its notable antithrombotic and anti-inflammatory effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support further research and development efforts.
Introduction to TRIA-662 (1-Methylnicotinamide)
TRIA-662 (1-MNA) is a quaternary pyridinium (B92312) cation naturally produced in the liver through the action of the enzyme nicotinamide N-methyltransferase (NNMT)[1]. It is a key component of the NAD⁺ salvage pathway, contributing to the regulation of cellular energy metabolism[2]. Beyond its metabolic role, TRIA-662 has been demonstrated to possess potent antithrombotic and anti-inflammatory properties, making it a promising candidate for addressing a range of cardiovascular and inflammatory conditions[2][3][4]. Its CAS number is 1005-24-9.
Biosynthesis and Metabolism
TRIA-662 is synthesized in the liver from nicotinamide, a form of vitamin B3. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the pyridine (B92270) nitrogen of nicotinamide, forming 1-MNA. 1-MNA is then further metabolized by aldehyde oxidase (AOX1) to N1-methyl-2-pyridone-5-carboxamide (M2PY) and N1-methyl-4-pyridone-5-carboxamide, which are the major metabolites excreted in the urine. The biosynthesis of 1-MNA is a crucial step in nicotinamide metabolism and has implications for cellular NAD⁺ levels.
Figure 1. Biosynthesis of TRIA-662 (1-MNA)
Pharmacokinetics
The pharmacokinetic profile of TRIA-662 has been investigated in both preclinical and clinical settings. Studies in rats have shown that the bioavailability and pharmacokinetic profile can be influenced by the salt form, with nitrate (B79036) salts showing higher bioavailability compared to chloride salts. In humans, basal plasma levels of 1-MNA have been measured, and its renal clearance is known to be mediated by organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins.
Table 1: Pharmacokinetic Parameters of TRIA-662 (1-MNA) in Rats
| Parameter | MNACl (Chloride Salt) | MNANO3 (Nitrate Salt) |
| Bioavailability (%) | 9.1 | 22.4 |
| Cmax (µM) | 16.13 | 21.74 |
| tmax (h) | 0.63 | 1.92 |
| Volume of Distribution (Vss) (L/kg) | 0.76 | 1.96 |
| Data from a study in rats. |
Table 2: Basal Levels of TRIA-662 (1-MNA) in Humans
| Matrix | Concentration Range |
| Plasma | 4 - 120 ng/mL |
| Urine | 2000 - 15,000 ng/mL |
| Data from a study in healthy human subjects. |
Signaling Pathways and Mechanism of Action
TRIA-662 exerts its biological effects through distinct signaling pathways, primarily impacting vascular homeostasis and inflammation.
Antithrombotic Activity: The COX-2/Prostacyclin Pathway
The antithrombotic effects of TRIA-662 are mediated by the upregulation of the cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI2). PGI2 is a potent vasodilator and inhibitor of platelet aggregation. This mechanism has been demonstrated in vivo in rat models of arterial thrombosis.
Figure 2. Antithrombotic Signaling Pathway of TRIA-662
Anti-inflammatory Activity: The eNOS/Nitric Oxide Pathway
TRIA-662 also exhibits anti-inflammatory properties by enhancing the bioavailability of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). NO plays a crucial role in maintaining vascular health by promoting vasodilation and reducing inflammation. Studies have shown that TRIA-662 can reverse endothelial dysfunction in models of diabetes and hypertriglyceridemia.
Figure 3. Anti-inflammatory Signaling Pathway of TRIA-662
Quantitative Data from Preclinical Studies
Table 3: Dose-Dependent Antithrombotic Effect of TRIA-662 in a Rat Model of Arterial Thrombosis
| Treatment Group | Dose (mg/kg, i.v.) | Thrombus Weight (mg) (Mean ± SEM) |
| Vehicle | - | 0.88 ± 0.10 |
| TRIA-662 | 3 | 0.90 ± 0.10 |
| TRIA-662 | 10 | 0.48 ± 0.20 |
| TRIA-662 | 30 | 0.44 ± 0.07** |
| *Data from a study in renovascular hypertensive rats. *p<0.01 vs. vehicle. |
Table 4: Effect of TRIA-662 on Inflammatory Markers in Activated Macrophages
| Treatment | Concentration | TNF-α Production | IL-6 Production | ROS Generation |
| Nicotinamide | (Non-cytotoxic) | Inhibited | Inhibited | Inhibited |
| TRIA-662 | (Non-cytotoxic) | No significant effect | No significant effect | Inhibited |
| Data from in vitro studies on LPS-stimulated peritoneal macrophages from CBA/J mice. |
Experimental Protocols
Assessment of Antithrombotic Activity in a Rat Model of Arterial Thrombosis
This protocol is based on the methodology described in studies investigating the antithrombotic effects of TRIA-662.
Figure 4. Workflow for Rat Arterial Thrombosis Model
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and the common carotid artery is surgically exposed.
-
Thrombosis Induction: An electrical current is applied to the arterial wall to induce endothelial damage and subsequent thrombus formation.
-
Drug Administration: TRIA-662 or vehicle is administered intravenously at various doses prior to or following the induction of thrombosis.
-
Thrombus Evaluation: After a set period, the thrombosed segment of the artery is excised, and the wet weight of the thrombus is determined.
-
Data Analysis: Thrombus weight in the TRIA-662-treated groups is compared to the vehicle control group to assess the dose-dependent antithrombotic effect.
Macrophage Inflammation Assay
This protocol is a generalized procedure based on standard methods for assessing the anti-inflammatory effects of compounds on macrophages.
References
- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
